2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide
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Overview
Description
The compound "2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide" is a chemical entity that can be associated with a class of compounds that have been synthesized and studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as phenylacetamide moieties and substituted pyridazinyl groups, which are relevant to the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of phenylacetamide derivatives, as seen in the first paper, where a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized . The methods used for these syntheses typically involve the reaction of appropriate precursors under controlled conditions to form the desired acetamide linkage. The synthesis process is often followed by purification and characterization using techniques such as NMR, mass spectrometry, and elemental analysis, as mentioned in the third paper for a different set of acetamide derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using X-ray crystallography, as seen in the third paper . This technique allows for the determination of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding the compound's potential interactions with biological targets. The structure-activity relationships (SAR) discussed in the papers indicate that specific substitutions on the aromatic rings can significantly influence the binding properties of these compounds to various receptors .
Chemical Reactions Analysis
The chemical reactivity of phenylacetamide derivatives is influenced by the substituents on the aromatic rings and the nature of the acetamide linkage. The papers suggest that halogen substitution on the aromatic ring can increase affinity for certain receptors , while isosteric replacements, such as replacing an indolyl ring with a phenylpyrrole, can lead to compounds with benzodiazepine affinity . These chemical modifications can be strategically employed to enhance the desired biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like "2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide" would be expected to include moderate to high lipophilicity due to the presence of aromatic rings and the acetamide group. These properties are important for the compound's bioavailability and ability to cross biological membranes. The binding affinities to receptors, such as sigma1 and sigma2 receptors, are quantified using Ki values, which provide insights into the potency of the compounds . The selectivity of these compounds towards certain receptors over others is also a critical aspect of their pharmacological profile.
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(20-14-4-2-1-3-5-14)11-22-19(24)9-7-15(21-22)13-6-8-16-17(10-13)26-12-25-16/h1-10H,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOVSJXYIFIAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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